molecular formula C17H13N3O5 B13803173 Benzoic acid, 4-(2-methyl-7-nitro-4-oxo-3(4H)-quinazolinyl)-, methyl ester CAS No. 78373-11-2

Benzoic acid, 4-(2-methyl-7-nitro-4-oxo-3(4H)-quinazolinyl)-, methyl ester

Cat. No.: B13803173
CAS No.: 78373-11-2
M. Wt: 339.30 g/mol
InChI Key: FKNYHQOUUOAANU-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(2-methyl-7-nitro-4-oxo-3(4H)-quinazolinyl)-, methyl ester: is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a quinazolinone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(2-methyl-7-nitro-4-oxo-3(4H)-quinazolinyl)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.

    Esterification: The final step involves the esterification of the benzoic acid moiety with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

Benzoic acid, 4-(2-methyl-7-nitro-4-oxo-3(4H)-quinazolinyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound is primarily related to its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-, methyl ester: Lacks the nitro group, resulting in different chemical and biological properties.

    Benzoic acid, 4-(2-methyl-7-amino-4-oxo-3(4H)-quinazolinyl)-, methyl ester: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

Uniqueness

The presence of the nitro group in benzoic acid, 4-(2-methyl-7-nitro-4-oxo-3(4H)-quinazolinyl)-, methyl ester imparts unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

CAS No.

78373-11-2

Molecular Formula

C17H13N3O5

Molecular Weight

339.30 g/mol

IUPAC Name

methyl 4-(2-methyl-7-nitro-4-oxoquinazolin-3-yl)benzoate

InChI

InChI=1S/C17H13N3O5/c1-10-18-15-9-13(20(23)24)7-8-14(15)16(21)19(10)12-5-3-11(4-6-12)17(22)25-2/h3-9H,1-2H3

InChI Key

FKNYHQOUUOAANU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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